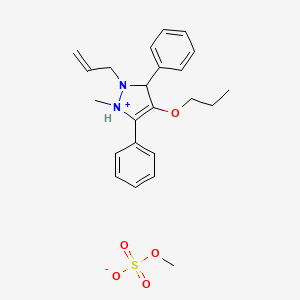
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with methyl iodide to introduce the methyl group at the nitrogen atom.
Substitution reactions: The phenyl groups are introduced through substitution reactions using appropriate phenyl halides.
Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction.
Formation of the pyrazolium salt: The final step involves the reaction of the pyrazole derivative with methyl sulfate to form the pyrazolium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazole
- 1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride
Uniqueness
1-Methyl-3,5-diphenyl-2-(prop-2-en-1-yl)-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
60614-86-0 |
|---|---|
Molecular Formula |
C23H30N2O5S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-methyl-3,5-diphenyl-2-prop-2-enyl-4-propoxy-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C22H26N2O.CH4O4S/c1-4-16-24-21(19-14-10-7-11-15-19)22(25-17-5-2)20(23(24)3)18-12-8-6-9-13-18;1-5-6(2,3)4/h4,6-15,21H,1,5,16-17H2,2-3H3;1H3,(H,2,3,4) |
InChI Key |
IHVFSHFSKDLPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)CC=C)C)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


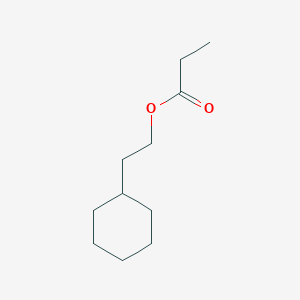
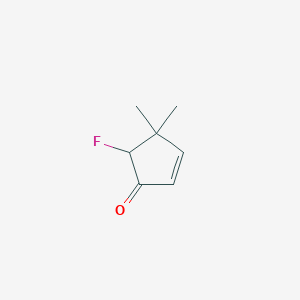
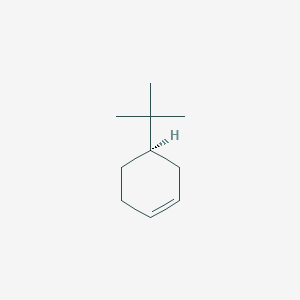
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
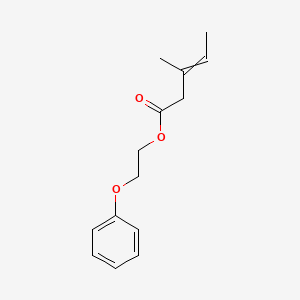
![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
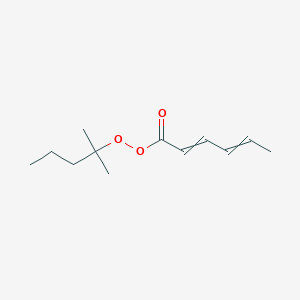
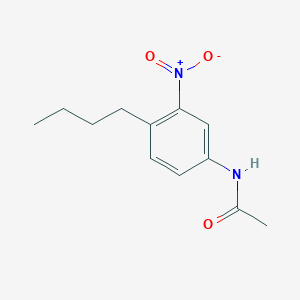

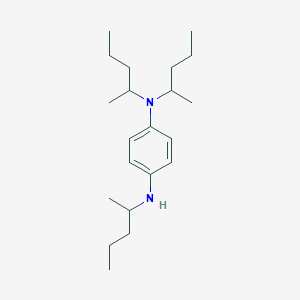
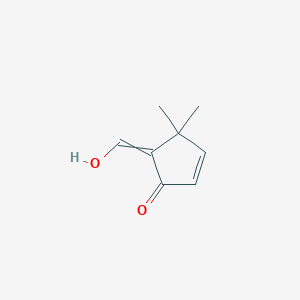

![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
